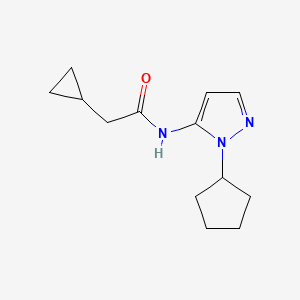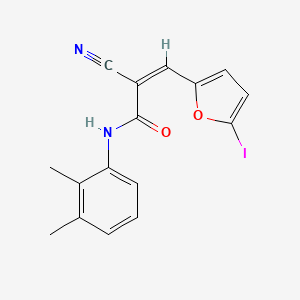![molecular formula C19H28O5 B5111222 diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
diethyl [4-(2,4-dimethylphenoxy)butyl]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate, also known as DBM, is a synthetic compound that has been widely studied for its potential applications in scientific research. DBM is a member of the malonate family of compounds, which are commonly used in organic synthesis due to their ability to undergo nucleophilic substitution reactions. In recent years, DBM has been the subject of increasing interest due to its potential as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and osteoporosis.
Mécanisme D'action
The mechanism of action of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is not fully understood, but it is believed to involve the modulation of several cellular signaling pathways. Studies have shown that diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy balance. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to inhibit the activity of several enzymes involved in the biosynthesis of cholesterol and other lipids, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have a range of biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of lipid biosynthesis, and the induction of apoptosis. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of cancer and other chronic diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has several advantages as a research tool, including its ability to selectively target cancer cells and its potential as a therapeutic agent for a range of diseases. However, there are also several limitations to its use in laboratory experiments. For example, the synthesis of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a complex and time-consuming process that requires specialized equipment and expertise in organic chemistry. In addition, the bioavailability of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate in vivo is not well understood, which may limit its efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for research on diethyl [4-(2,4-dimethylphenoxy)butyl]malonate, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, future studies may explore the use of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate in combination with other therapeutic agents to enhance its efficacy and reduce potential side effects. Overall, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a promising compound that has the potential to contribute to our understanding of cellular signaling pathways and the development of new therapeutic agents for a range of diseases.
Méthodes De Synthèse
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can be synthesized through a multistep process involving the reaction of diethyl malonate with 2,4-dimethylphenol. The resulting product is then subjected to a series of chemical transformations, including esterification and decarboxylation, to yield the final compound. The synthesis of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
Diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of diethyl [4-(2,4-dimethylphenoxy)butyl]malonate as a therapeutic agent for cancer. Studies have shown that diethyl [4-(2,4-dimethylphenoxy)butyl]malonate can inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. In addition, diethyl [4-(2,4-dimethylphenoxy)butyl]malonate has been shown to have anti-inflammatory and antioxidant properties, which may help to reduce the risk of cancer and other chronic diseases.
Propriétés
IUPAC Name |
diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)9-7-8-12-24-17-11-10-14(3)13-15(17)4/h10-11,13,16H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDDCCNEGSLOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCOC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5111144.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5111147.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B5111153.png)
![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)
![4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5111178.png)


![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)